3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid 3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 159427-62-0
VCID: VC8244924
InChI: InChI=1S/C7H7N3O6/c1-9-5(6(11)12)4(10(14)15)3(8-9)7(13)16-2/h1-2H3,(H,11,12)
SMILES: CN1C(=C(C(=N1)C(=O)OC)[N+](=O)[O-])C(=O)O
Molecular Formula: C7H7N3O6
Molecular Weight: 229.15 g/mol

3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

CAS No.: 159427-62-0

Cat. No.: VC8244924

Molecular Formula: C7H7N3O6

Molecular Weight: 229.15 g/mol

* For research use only. Not for human or veterinary use.

3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid - 159427-62-0

Specification

CAS No. 159427-62-0
Molecular Formula C7H7N3O6
Molecular Weight 229.15 g/mol
IUPAC Name 5-methoxycarbonyl-2-methyl-4-nitropyrazole-3-carboxylic acid
Standard InChI InChI=1S/C7H7N3O6/c1-9-5(6(11)12)4(10(14)15)3(8-9)7(13)16-2/h1-2H3,(H,11,12)
Standard InChI Key CINVTFFWFQPGRN-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C(=O)OC)[N+](=O)[O-])C(=O)O
Canonical SMILES CN1C(=C(C(=N1)C(=O)OC)[N+](=O)[O-])C(=O)O

Introduction

Synthesis and Chemical Properties

Synthesis Methods

The compound is synthesized via esterification of 4-nitropyrazole-3-carboxylic acid with methanol and thionyl chloride, followed by methylation at the N1 position . Key steps include:

  • Esterification: Reaction of 4-nitropyrazole-3-carboxylic acid with methanol in the presence of thionyl chloride to form the methyl ester.

  • Methylation: Alkylation of the N1 position using methylating agents under basic conditions.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC7H7N3O6\text{C}_7\text{H}_7\text{N}_3\text{O}_6
Molecular Weight229.15 g/mol
DensityNot reported-
Melting PointNot reported-
SolubilityDMSO (Slightly), Methanol (Slightly)
Purity≥95%

Structural Analysis

Crystal Structure

The compound crystallizes in the orthorhombic space group Fdd2Fdd2 with lattice parameters a=31.535A˚a = 31.535 \, \text{Å}, b=14.313A˚b = 14.313 \, \text{Å}, and c=9.446A˚c = 9.446 \, \text{Å} . Key structural features include:

  • Planar Pyrazole Ring: The pyrazole ring adopts a planar conformation.

  • Substituent Angles:

    • Methoxycarbonyl: 8.1° relative to the pyrazole ring.

    • Nitro: 74.5° relative to the pyrazole ring.

    • Carboxylic acid: 16.7° relative to the pyrazole ring .

  • Hydrogen Bonding: A water molecule of crystallization forms strong hydrogen bonds with the carboxylic acid group .

Tautomerism and Stability

While the compound exists as a single tautomer in the solid state, theoretical studies on related pyrazole derivatives suggest potential tautomerism in solution, influenced by solvent polarity and substituent effects .

Biological Activity

Cannabinoid Receptor Modulation

The compound acts as a partial agonist at the CB1 receptor, demonstrating potential in pain management and appetite regulation . This activity is attributed to its pyrazole core, which interacts with hydrophobic pockets in the receptor.

Antioxidant Properties

In vitro studies reveal its ability to reduce reactive oxygen species (ROS) levels, suggesting applications in oxidative stress-related conditions.

Biological ActivityMechanismSource
CB1 Receptor AgonismHydrophobic interactions with receptor
ROS ReductionScavenging free radicals
HazardPrecautionary MeasuresSource
Skin IrritationUse protective gloves; avoid contact
Eye IrritationWear goggles; flush with water
Respiratory ToxicityHandle in well-ventilated areas

Research Applications and Future Directions

Current Research Focus

  • Drug Discovery: Optimization of analogs for improved pharmacokinetics and target specificity .

  • Material Science: Investigation of its role in coordination chemistry and crystal engineering .

Unexplored Avenues

  • Cancer Therapy: Potential inhibition of kinases or anti-inflammatory pathways.

  • Neuroprotection: Testing in models of neurodegenerative diseases.

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